molecular formula C6H11NO2 B8455177 2-Methyl-5-nitro-2-pentene CAS No. 40244-93-7

2-Methyl-5-nitro-2-pentene

Cat. No.: B8455177
CAS No.: 40244-93-7
M. Wt: 129.16 g/mol
InChI Key: JGXKMIVGSIVIHF-UHFFFAOYSA-N
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Description

Significance of Nitro and Alkene Functional Groups in Molecular Design and Transformations

The nitro group is a powerful electron-withdrawing group, a characteristic that profoundly influences the reactivity of the entire molecule. wikipedia.orgnih.gov When attached to an alkene, it polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to attack by nucleophiles. This activation is the basis for the utility of nitroalkenes in a variety of carbon-carbon bond-forming reactions, most notably the Michael addition. wikipedia.orgwikipedia.org

The alkene functional group provides a site of unsaturation that can undergo a wide array of chemical transformations. solubilityofthings.com These include, but are not limited to, addition reactions (e.g., hydrogenation, halogenation), oxidation, and cycloaddition reactions. wikipedia.org The combination of the nitro group's activating effect and the alkene's inherent reactivity makes nitroalkenes versatile building blocks in the synthesis of complex organic molecules, including various heterocyclic compounds and natural products. rsc.orgresearchgate.net The nitro group itself can also be transformed into other functional groups, such as amines or carbonyls, further expanding its synthetic potential. nih.govwikipedia.org

Overview of Synthetic Strategies for Unsaturated Nitro Compounds

The synthesis of unsaturated nitro compounds, or nitroalkenes, can be achieved through several strategic pathways. A predominant method is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.orgtcichemicals.com This base-catalyzed reaction involves the condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. tcichemicals.com Subsequent dehydration of this intermediate, often promoted by elevated temperatures, yields the corresponding nitroalkene. organic-chemistry.orgcommonorganicchemistry.com

Other notable methods for the synthesis of nitroalkenes include:

Direct nitration of alkenes: This can be accomplished using various nitrating agents. wikipedia.orgorganic-chemistry.org

Alkene cross-metathesis: This modern technique provides a route to highly functionalized nitroalkenes that may be difficult to prepare via other methods. organic-chemistry.org

Domino reactions: Efficient one-pot syntheses of variously functionalized conjugated nitroalkenes have been developed using domino condensation-dehydration processes. nih.gov

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Research Context and Scope for 2-Methyl-5-nitro-2-pentene

While extensive research exists for nitroalkenes as a class, specific studies on this compound are not widely documented in the available literature. However, its structure suggests it would be a valuable intermediate in organic synthesis. The presence of the nitroalkene functionality implies that it can act as a Michael acceptor, reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

Furthermore, the alkene portion of the molecule could participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would function as a dienophile. wikipedia.org The methyl group on the double bond would influence the regioselectivity and stereoselectivity of these reactions. The nitro group can later be reduced to an amine, opening pathways to the synthesis of various nitrogen-containing compounds. stackexchange.com

Due to the lack of specific research, the properties and reactivity of this compound are largely inferred from the well-established chemistry of analogous aliphatic nitroalkenes.

Physicochemical and Spectral Data

Specific experimental data for this compound is limited. However, some predicted and catalogued data are available.

PropertyValue
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Boiling Point 108 - 113 °C (at 5 mmHg)
LogP 2.14
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Data sourced from lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40244-93-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-methyl-5-nitropent-2-ene

InChI

InChI=1S/C6H11NO2/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3

InChI Key

JGXKMIVGSIVIHF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC[N+](=O)[O-])C

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 5 Nitro 2 Pentene and Analogous Aliphatic Nitroalkenes

Direct Synthetic Approaches

Direct methods for the synthesis of aliphatic nitroalkenes involve the formation of the nitro-substituted alkene in a single key step from readily available precursors. These approaches are often favored for their efficiency and atom economy.

Nitration Reactions of Alkene Precursors (e.g., 2-Methyl-2-pentene)

The direct nitration of alkenes presents a straightforward route to nitroalkenes. Various nitrating agents and conditions have been developed to achieve this transformation. For instance, the reaction of an alkene with nitric oxide in the presence of an aluminum oxide catalyst under acidic conditions can yield nitroalkenes. wikipedia.org Another approach involves the use of nitryl iodide, generated in situ from silver nitrite (B80452) and elemental iodine, to nitrate (B79036) an alkene. wikipedia.org

Iron(III) nitrate supported on Montmorillonite clay, known as Clayfen, is another effective reagent for the direct nitration of alkenes. wikipedia.org Additionally, a combination of ferric nitrate and a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl provides a mild and operationally simple method for the regio- and stereoselective nitration of various aliphatic and aromatic olefins, often with excellent E-selectivity. organic-chemistry.org Triflyl nitrate, generated from tetra-n-butylammonium nitrate, has also been shown to be an effective nitrating agent for a range of unsaturated substrates. organic-chemistry.org

A radical halo-nitration of alkenes can be achieved through the thermal decomposition of iron(III) nitrate nonahydrate, which generates nitrogen dioxide. The subsequent radical addition to the alkene and trapping with a halogen atom from a halogen salt also leads to the synthesis of nitroalkenes. organic-chemistry.org

Nitrating Agent/SystemAlkene TypeKey Features
Nitric oxide/Aluminum oxide (acidic)General AlkenesDirect nitration
Nitryl iodide (from AgNO2/I2)General AlkenesIn situ generation of nitrating agent
Clayfen (Fe(NO3)3 on clay)Aromatic and Aliphatic OlefinsMild reagent
Ferric nitrate/TEMPOAromatic, Aliphatic, Heteroaromatic OlefinsMild, simple, high E-selectivity
Triflyl nitrateUnsaturated SubstratesEffective for a range of substrates
Iron(III) nitrate nonahydrate/Halogen saltGeneral AlkenesRadical halo-nitration pathway

Olefination Reactions Incorporating Nitroalkyl Moieties

Olefination reactions provide a powerful tool for the formation of carbon-carbon double bonds. While classic olefination reactions like the Wittig reaction are widely used, their application in directly forming nitroalkenes by reacting a phosphorane with a nitro-substituted carbonyl compound is less common. The Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction, can be employed. For example, the reaction of ketones with appropriate reagents under Horner-Wadsworth-Emmons conditions can lead to the formation of α,β-unsaturated esters, which can then be nitrated to yield tetrasubstituted nitroalkenes. nih.gov

The Julia olefination and its modifications offer another avenue. This reaction typically involves the reaction of a phenyl sulfone with an aldehyde or ketone. While not a direct one-step synthesis of a nitroalkene from a nitro-containing starting material, the resulting alkene can potentially be further functionalized.

Condensation Reactions Involving Nitroalkanes and Carbonyl Compounds

The Henry reaction, or nitroaldol reaction, is a cornerstone of nitroalkene synthesis. wikipedia.orgsynarchive.com This base-catalyzed reaction involves the condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol. wikipedia.orgorganic-chemistry.org Subsequent dehydration of this intermediate readily affords the corresponding nitroalkene. wikipedia.orgyoutube.com The reaction is versatile and can be applied to a wide range of aliphatic and aromatic substrates. tandfonline.com

The stereochemical outcome of the condensation of aliphatic aldehydes with nitroalkanes can often be controlled by adjusting reaction conditions such as solvent and temperature, allowing for the selective synthesis of either (E)- or (Z)-nitroalkenes in high yields. organic-chemistry.org The use of catalysts like piperidine (B6355638) and the presence of molecular sieves can be crucial in directing the stereochemistry. organic-chemistry.org Various catalysts, including chiral metal complexes and organocatalysts, have been developed to achieve high diastereo- and enantioselectivity in the Henry reaction. wikipedia.orgorganic-chemistry.org

Furthermore, the reaction can be promoted by cost-effective and task-specific ionic liquids, such as 2-hydroxyethylammonium formate, which allows for the efficient synthesis of β-nitrostyrenes at room temperature without the need for hazardous organic solvents or toxic catalysts. organic-chemistry.org

ReactionReactantsIntermediateProductKey Features
Henry (Nitroaldol) ReactionNitroalkane, Aldehyde/Ketoneβ-Nitro alcoholNitroalkeneBase-catalyzed, versatile, stereocontrol possible

Indirect Synthetic Routes via Functional Group Interconversions

Indirect methods rely on the transformation of existing functional groups within a molecule to generate the desired nitroalkene structure. These multi-step sequences offer flexibility in substrate scope and can be advantageous when direct methods are not feasible.

Transformations of Halogenated Alkenes or Nitroalkanes

The synthesis of nitroalkenes can be achieved starting from halogenated precursors. For instance, the reaction of alkyl halides with sodium nitrite in dimethylformamide is a known method for preparing nitroalkanes, which can then be converted to nitroalkenes. researchgate.net A more direct approach involves the radical halo-nitration of alkenes, which proceeds via the addition of nitrogen dioxide and a halogen atom across the double bond. organic-chemistry.org The resulting halo-nitro compound can then be treated with a base to eliminate hydrogen halide and form the nitroalkene.

Reduction-Oxidation Sequences Leading to Nitroalkene Systems

Redox manipulations provide another strategic approach to nitroalkene synthesis. One such sequence involves the oxidation of α,β-unsaturated oximes. Treatment of α-unsubstituted α,β-epoxyketoximes with trifluoroperoxyacetic acid can yield γ-hydroxy-α-nitroalkenes in high yields. mdma.ch

Another oxidative method involves the use of selenium chemistry. Phenylselenenyl bromide can react with nitronates (derived from nitroalkanes) to form nitro(phenylseleno)alkanes. Subsequent oxidative elimination with hydrogen peroxide affords 1-nitroalkenes in high yields. This method is applicable to a variety of acyclic and cyclic compounds. mdma.ch

Conversely, the reduction of certain functional groups can also lead to nitroalkenes. However, more commonly, nitroalkenes themselves are reduced to other functional groups. For example, the partial hydrogenation of a nitroalkene can yield a hydroxylamine, and further reduction leads to a primary amine. wikipedia.org The reduction of the double bond in conjugated nitroalkenes to afford nitroalkanes is a well-established transformation, often achieved using reagents like sodium borohydride (B1222165). wiley-vch.de

Starting MaterialReagentsIntermediateProduct
α,β-Unsaturated OximeTrifluoroperoxyacetic acidα,β-Epoxyketoximeγ-Hydroxy-α-nitroalkene
NitroalkanePhenylselenenyl bromide, then H2O2Nitro(phenylseleno)alkane1-Nitroalkene

Rearrangement Reactions Facilitating Nitroalkene Formation

The formation of α,β-unsaturated nitro compounds, such as 2-Methyl-5-nitro-2-pentene, through rearrangement reactions is a nuanced area of organic synthesis. Conceptually, such transformations would involve the migration of a functional group to facilitate the creation of a carbon-carbon double bond conjugated to a nitro group. The most pertinent examples from the literature involve sigmatropic rearrangements of allylic nitro compounds.

Allylic Rearrangements

Allylic rearrangements represent a key class of pericyclic reactions that can be harnessed to form new isomers of a starting material. In the context of nitroalkene synthesis, these rearrangements can theoretically provide a pathway to reposition a nitro group and generate the desired unsaturation.

A significant type of allylic rearrangement is the rsc.orgnih.gov-sigmatropic rearrangement . Research has shown that allylic nitro compounds can undergo this type of rearrangement under thermal conditions. rsc.orgnih.gov The process involves a concerted, pericyclic transition state where a nitro group rearranges to an allylic nitrite intermediate. This intermediate can then, upon hydrolysis or further reaction, yield an allylic alcohol. nih.gov While this specific outcome does not directly produce a nitroalkene, the principle of rearranging an allylic nitro system is demonstrated.

For instance, the heating of allylic nitro compounds in a suitable solvent like 1,2-dichlorobenzene (B45396) in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to lead to the corresponding allylic alcohols via the transient allylic nitrite. nih.gov

A hypothetical pathway to an aliphatic nitroalkene like this compound could be envisioned starting from an isomeric allylic nitro compound. A nih.govCurrent time information in Bangalore, IN.-sigmatropic rearrangement would be a more direct, albeit less commonly documented, route. In such a scenario, the nitro group would migrate across the allylic system to form the thermodynamically more stable conjugated nitroalkene. The driving force for such a rearrangement would be the formation of the conjugated π-system.

Studies on the rearrangement of aromatic nitro compounds have shown that 1,3-shifts of a nitro group are possible under strong acid conditions, such as in trifluoromethanesulphonic acid. houstonmethodist.org This suggests that, under the right catalytic conditions, a similar intramolecular migration could be induced in an aliphatic allylic nitro system.

The table below illustrates a generalized scheme for the rsc.orgnih.gov-sigmatropic rearrangement of a model allylic nitro compound, which proceeds through an allylic nitrite intermediate.

Starting MaterialReaction ConditionsIntermediateFinal Product
Allylic Nitro CompoundHeat, Base (e.g., DABCO) in 1,2-dichlorobenzeneAllylic NitriteAllylic Alcohol

It is important to note that other named rearrangement reactions, such as the Meyer-Schuster and Beckmann rearrangements, are generally not suitable for the direct synthesis of nitroalkenes. The Meyer-Schuster rearrangement converts propargyl alcohols into α,β-unsaturated ketones or aldehydes, while the Beckmann rearrangement transforms oximes into amides or nitriles.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 5 Nitro 2 Pentene

Electrophilic Addition Reactions to the Alkene Moiety

The double bond in 2-Methyl-5-nitro-2-pentene is susceptible to electrophilic attack. However, the reactivity is influenced by the electron-withdrawing nature of the distant nitro group.

Catalytic Hydrogenation and Selective Reduction Pathways

Catalytic hydrogenation of alkenes is a fundamental reaction that involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst. masterorganicchemistry.comdrhazhan.com For this compound, this reaction can lead to different products depending on the reaction conditions and the catalyst used. The process generally involves the breaking of the C=C pi bond and a H-H bond, followed by the formation of two new C-H sigma bonds, resulting in a saturated alkane. masterorganicchemistry.com

Pathways:

Selective Hydrogenation of the Alkene: With a suitable catalyst like Palladium on carbon (Pd/C), it is possible to selectively reduce the alkene double bond without affecting the nitro group. masterorganicchemistry.com This would yield 2-Methyl-5-nitropentane . The reaction is typically carried out at moderate temperatures and pressures.

Reduction of the Nitro Group: The nitro group can also be reduced to an amine. This transformation is a common and important reaction in organic synthesis. wikipedia.org The reduction of a nitro group to an amine requires a stronger reducing agent or more forcing conditions than the hydrogenation of an alkene.

Complete Reduction: Using a more active catalyst like Raney Nickel or applying higher temperatures and pressures could lead to the reduction of both the alkene and the nitro group, yielding 5-Methyl-2-pentanamine .

CatalystProduct(s)Reaction Focus
Pd/C (mild conditions)2-Methyl-5-nitropentaneSelective alkene hydrogenation masterorganicchemistry.com
Raney Nickel (harsher conditions)5-Methyl-2-pentanamineReduction of both alkene and nitro group

Halogenation Reactions (e.g., Bromination, Chlorination)

Halogenation involves the addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of an alkene. This reaction typically proceeds through a halonium ion intermediate. jiwaji.edu

In the case of this compound, the reaction with bromine would yield 2,3-Dibromo-2-methyl-5-nitropentane . The reaction mechanism involves the electrophilic attack of the bromine molecule on the alkene, forming a cyclic bromonium ion. The bromide ion then attacks one of the carbon atoms of the ring, leading to the anti-addition product. jiwaji.edu

A similar reaction occurs with chlorine to produce 2,3-Dichloro-2-methyl-5-nitropentane .

Hydrohalogenation and Hydration Mechanisms

Hydrohalogenation: This reaction involves the addition of hydrogen halides (e.g., HBr, HCl) to the alkene. The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon atom. msu.edulibretexts.org For this compound, the addition of HBr would lead to the formation of 3-Bromo-2-methyl-5-nitropentane . The mechanism involves the protonation of the alkene to form a tertiary carbocation, which is then attacked by the bromide ion. docbrown.info

Hydration: The acid-catalyzed addition of water across the double bond of an alkene yields an alcohol. msu.edu This reaction also follows Markovnikov's rule. For this compound, hydration would produce 2-Methyl-5-nitro-2-pentanol . The reaction is typically carried out in the presence of a strong acid catalyst like sulfuric acid. stackexchange.com

Hydroboration and Oxymercuration Processes

Hydroboration-Oxidation: This two-step process provides a method for the anti-Markovnikov hydration of an alkene. alfa-chemistry.commasterorganicchemistry.com In the first step, borane (B79455) (BH₃) adds to the alkene in a syn-fashion, with the boron atom attaching to the less substituted carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.com For this compound, this reaction would yield 2-Methyl-5-nitro-3-pentanol .

Oxymercuration-Demercuration: This is another method for the Markovnikov hydration of alkenes that avoids carbocation rearrangements. msu.edu The alkene is first treated with mercuric acetate (B1210297) in aqueous solution, followed by reduction with sodium borohydride (B1222165). This process would yield the same product as direct acid-catalyzed hydration, 2-Methyl-5-nitro-2-pentanol .

ReactionReagentsProductRegioselectivity
Hydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOH2-Methyl-5-nitro-3-pentanolAnti-Markovnikov alfa-chemistry.commasterorganicchemistry.com
Oxymercuration-Demercuration1. Hg(OAc)₂, H₂O 2. NaBH₄2-Methyl-5-nitro-2-pentanolMarkovnikov msu.edu

Dihydroxylation, Epoxidation, and Ozonolysis Reactions

Dihydroxylation: This reaction converts an alkene into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons). masterorganicchemistry.com

Syn-dihydroxylation: Can be achieved using osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This would result in 2-Methyl-5-nitro-2,3-pentanediol with the two hydroxyl groups on the same side of the original double bond. masterorganicchemistry.com

Anti-dihydroxylation: Can be achieved via epoxidation followed by acid-catalyzed ring-opening.

Epoxidation: Alkenes can be converted to epoxides (cyclic ethers) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). For this compound, this would yield 2-methyl-2-(3-nitropropyl)oxirane .

Ozonolysis: This reaction cleaves the double bond of an alkene. masterorganicchemistry.com Treatment of this compound with ozone followed by a reductive workup (e.g., with zinc or dimethyl sulfide) would yield acetone and 3-nitropropanal . doubtnut.com An oxidative workup would oxidize the aldehyde to a carboxylic acid, yielding 3-nitropropanoic acid . masterorganicchemistry.com

Nucleophilic Reactions and the Electronic Influence of the Nitro Group

The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the molecule. wikipedia.org This effect is transmitted through the carbon chain via an inductive effect.

The electron-withdrawing nature of the nitro group makes the carbon-carbon double bond in nitroalkenes electron-poor, rendering them susceptible to attack by nucleophiles. rsc.org This is a key feature of the reactivity of conjugated nitroalkenes. rsc.org While the nitro group in this compound is not directly conjugated with the double bond, its electron-withdrawing influence can still be felt, albeit to a lesser extent. This can make the alkene slightly less reactive towards electrophiles compared to a similar alkene without the nitro group.

The primary site for nucleophilic attack in aliphatic nitro compounds is the carbon atom alpha to the nitro group. wikipedia.org The protons on this carbon are acidic due to the electron-withdrawing nature of the nitro group. wikipedia.org In the case of this compound, this would be the carbon at the 4-position. A strong base can deprotonate this position to form a nitronate anion. This anion is a key intermediate in reactions like the nitroaldol reaction. wikipedia.org

Reduction of the Nitro Group to Amine or Other Nitrogen-Containing Species

The reduction of conjugated nitroalkenes is a versatile transformation that can yield a variety of products, including nitroalkanes, N-substituted hydroxylamines, amines, oximes, and ketones. erowid.org The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Chemoselective reduction of the carbon-carbon double bond without affecting the nitro group is a common pathway. For instance, reagents like sodium borohydride can reduce the double bond of conjugated nitroalkenes to furnish the corresponding nitroalkanes. erowid.orgrsc.org This has been demonstrated with various substituted nitroalkenes, suggesting a similar reactivity for this compound. The use of tri-n-butyltin hydride under aqueous microwave conditions is another method for the chemoselective reduction of the alkene moiety. tandfonline.com Biocatalytic reductions using microorganisms like Escherichia coli have also been shown to selectively reduce the C=C bond of conjugated nitroalkenes. nih.gov

Conversely, the nitro group can be reduced to an amine or other nitrogen-containing functionalities. The complete reduction to a primary amine often requires stronger reducing agents or catalytic hydrogenation. For instance, the reduction of γ-nitro carbonyl compounds, which share some structural similarities with the title compound, with Raney Nickel or under Palladium on carbon (Pd/C) catalysis yields the corresponding amino compounds. encyclopedia.pub The reduction of nitroalkenes with borane complexes can lead to the formation of N-substituted hydroxylamines. sci-hub.se

Table 1: Predicted Reduction Products of this compound

Reagent/ConditionPredicted Major ProductProduct Structure
Sodium Borohydride (NaBH₄)2-Methyl-5-nitropentane
Tri-n-butyltin hydride (Bu₃SnH)2-Methyl-5-nitropentane
H₂ / Pd/C2-Methylpentan-5-amine
Borane (BH₃) complexesN-Hydroxy-2-methylpentan-5-amine

Note: The structures are illustrative and based on predicted reactivity.

Nucleophilic Addition to the Activated Alkene (e.g., Michael Addition)

The electron-withdrawing nature of the nitro group makes the double bond of this compound highly susceptible to nucleophilic attack, particularly through a Michael-type 1,4-conjugate addition. This reaction is a cornerstone of nitroalkene chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position to the nitro group. encyclopedia.pubmsu.edu

A wide range of nucleophiles can participate in Michael additions to nitroalkenes. Carbon nucleophiles such as enamines, enolates from carbonyl compounds, and organometallic reagents are commonly employed. encyclopedia.pubnih.gov For example, the addition of aldehydes to nitroalkenes, often catalyzed by organocatalysts, is a well-established method for synthesizing γ-nitro aldehydes. nih.govrsc.org Similarly, the addition of nitroalkanes to other nitroalkenes can be achieved, leading to 1,3-dinitro compounds which are precursors to 1,3-diamines. msu.edu

Heteroatom nucleophiles, including amines, thiols, and alcohols, can also add to the activated alkene, providing access to a variety of functionalized products. The choice of catalyst, often a chiral one, can influence the stereochemical outcome of the reaction, leading to enantiomerically enriched products. msu.edunih.gov

Table 2: Potential Michael Addition Reactions with this compound

NucleophileCatalyst/ConditionsPredicted Product Type
AldehydeOrganocatalyst (e.g., prolinol ether)γ-Nitro aldehyde
Ketone EnolateBaseγ-Nitro ketone
NitroalkaneBifunctional Catalyst (e.g., thiourea)1,3-Dinitro compound
AmineBase or Organocatalystβ-Amino nitroalkane
ThiolBaseβ-Thio nitroalkane

Reactions Involving Acidic Alpha-Hydrogens Adjacent to the Nitro Group

The hydrogen atoms on the carbon atom alpha to the nitro group (the C5 position in this compound) are acidic due to the strong electron-withdrawing effect of the nitro group. doubtnut.comlibretexts.org These hydrogens can be abstracted by a base to form a resonance-stabilized nitronate anion. stackexchange.com This anion is a key intermediate in several important reactions.

The formation of the nitronate anion is the first step in the Henry reaction (also known as the nitro-aldol reaction), where the nitronate attacks an aldehyde or ketone to form a β-hydroxy nitro compound. organic-chemistry.org In the case of this compound, deprotonation would lead to an allylic nitronate, which could potentially react with electrophiles at either the carbon or oxygen atoms.

The nitronate anion can also be alkylated, acylated, or undergo other reactions with various electrophiles. Furthermore, the acidic nature of these protons is exploited in reactions like the Nef reaction, where the nitronate is hydrolyzed under acidic conditions to yield a ketone or aldehyde. jogamayadevicollege.ac.in

Radical Reactions and Transformations

While ionic reactions of nitroalkenes are more common, radical pathways offer alternative and complementary reactivity. rsc.org

Nitrogen-Centered Radical Additions to the Alkene

Information on nitrogen-centered radical additions to alkenes is a more specialized area of research. While not as prevalent as other radical additions, these reactions are a subject of ongoing investigation.

Other Radical-Mediated Functionalizations

The classical reactivity of nitroalkenes can be altered by using free radical species. rsc.orgrsc.org In certain cases, particularly with β-nitrostyrenes, radical addition occurs at the nitro-bearing carbon, leading to a stabilized radical intermediate that can then eliminate the nitro group. rsc.orgnih.gov This denitrative radical coupling allows for the formation of a new double bond with the introduced radical species. rsc.org This type of reactivity might be extended to other nitroalkenes that can form a stabilized radical intermediate. rsc.orgnih.gov

Radical species for these transformations can be generated through various methods, including oxidative, reductive, or photocatalyzed processes. rsc.org For instance, alkyl radicals generated from alkylboronic acids via photoredox catalysis can add to β-nitrostyrenes, leading to substituted alkenes. rsc.org

Pericyclic Reactions and Cycloaddition Chemistry

The electron-deficient nature of the double bond in conjugated nitroalkenes makes them excellent partners in various pericyclic reactions, particularly cycloadditions. chim.itresearchgate.net

Nitroalkenes are highly effective dienophiles in [4+2] Diels-Alder reactions, reacting with a wide range of dienes to form six-membered rings. They can also act as dipolarophiles in [3+2] cycloadditions with 1,3-dipoles such as azides, nitrones, and diazo compounds, leading to the synthesis of five-membered heterocyclic rings like pyrrolidines and pyrazolines. chim.itscispace.com These reactions can proceed through either a concerted or a stepwise mechanism. chim.it

Furthermore, nitroalkenes can participate in [2+2] cycloadditions with alkenes to form four-membered cyclobutane (B1203170) rings. researchgate.netscispace.com In some contexts, they can even act as heterodienes in [4+2] cycloadditions. rsc.org The specific regioselectivity and stereoselectivity of these cycloaddition reactions are influenced by the substituents on both the nitroalkene and the reaction partner.

Rearrangement and Isomerization Processes (e.g., Nitro-Acinitro Tautomerism)

The chemical behavior of this compound is significantly influenced by its capacity to undergo various rearrangement and isomerization reactions. These transformations are pivotal in understanding its reactivity profile and potential synthetic applications. The presence of both a nitro group and a carbon-carbon double bond within the molecule allows for a range of intricate chemical processes, including the well-established nitro-acinitro tautomerism, as well as other isomerization phenomena.

Nitro-Acinitro Tautomerism

A fundamental aspect of the reactivity of nitroalkanes is their ability to exist in equilibrium with their corresponding aci-nitro tautomers, also known as nitronic acids. This process, known as nitro-acinitro tautomerism, involves the migration of an α-proton to one of the oxygen atoms of the nitro group, resulting in the formation of a nitronic acid. acs.org For this compound, this tautomerism would involve the protons on the carbon adjacent to the nitro group (C4).

The equilibrium between the nitro and aci-nitro forms is typically influenced by factors such as the solvent, pH, and the presence of catalysts. acs.org The aci-nitro form is a more acidic species and can be stabilized by resonance. This tautomerism is a critical mechanistic step in many reactions of nitro compounds.

Table 1: Comparison of Nitro and Aci-Nitro Forms

FeatureNitro Form (this compound)Aci-Nitro Form (Nitronic Acid)
Structure CC(C)=CCCN+[O-]CC(C)=CC=C[N(O)OH]
Hybridization of N sp²sp²
Acidity Weakly acidic C-H at C4More acidic O-H
Key Functional Group Nitro group (-NO₂)Nitronic acid group (=N(O)OH)

This table is generated based on general principles of nitro-acinitro tautomerism and may not represent experimentally verified data for this specific compound.

Isomerization of the Carbon-Carbon Double Bond

In addition to tautomerism, this compound can potentially undergo isomerization of its carbon-carbon double bond. This can occur under various conditions, including acid or base catalysis, or through thermal and photochemical means. Such isomerization can lead to the formation of constitutional isomers with the double bond in a different position.

For instance, under basic conditions, the abstraction of a proton from the carbon adjacent to the double bond (C1 or C4) could initiate a rearrangement to form a more thermodynamically stable isomer. Research on other unsaturated nitro compounds has shown that such isomerizations are common and can be influenced by the reaction conditions.

Rearrangement Reactions

More complex rearrangements are also conceivable, potentially involving the interplay between the nitro group and the double bond. For example, in related systems, researchgate.netresearchgate.net-sigmatropic rearrangements of O-allyl nitronic esters have been observed. beilstein-journals.orgrsc.orgrsc.org These reactions proceed through a cyclic transition state and result in the formation of γ,δ-unsaturated nitro compounds. While this specific type of rearrangement may not be directly applicable to this compound itself without prior modification, it highlights the potential for complex intramolecular transformations in molecules containing both nitro and alkene functionalities.

Mechanistic investigations into the reactions of similar β-alkyl nitroalkenes have shown that isomerization to allylic nitro compounds can be a key step in their reactivity. sci-hub.se This suggests that this compound could potentially isomerize to an allylic nitro isomer, which would then open up different reaction pathways.

Stereochemical Aspects in the Synthesis and Reactions of 2 Methyl 5 Nitro 2 Pentene

E/Z Isomerism of the Alkene Double Bond

The geometry of the double bond in 2-Methyl-5-nitro-2-pentene gives rise to two geometric isomers, designated as (E) and (Z) isomers. This type of isomerism, also known as cis-trans isomerism, results from the restricted rotation around the C=C double bond. The specific configuration is assigned based on the Cahn-Ingold-Prelog (CIP) priority rules for the substituents attached to each carbon of the double bond. libretexts.orgmasterorganicchemistry.comuou.ac.inlibretexts.orgvcc.ca

For this compound, the substituents on the double bond are:

At carbon C2: a methyl group (-CH3) and a nitropropyl group (-CH2CH2NO2).

At carbon C3: a hydrogen atom (-H) and a methyl group (-CH3).

To assign the E/Z configuration, the priority of the substituents on each carbon of the double bond is determined. According to the CIP rules, higher atomic number of the atom directly attached to the double bond carbon gives higher priority.

At C2: The methyl group (-CH3) and the nitropropyl group (-CH2CH2NO2). The carbon of the nitropropyl group has a higher priority than the carbon of the methyl group, as it is part of a larger chain.

At C3: The methyl group (-CH3) has a higher priority than the hydrogen atom (-H).

The (Z)-isomer (from the German zusammen, meaning "together") has the higher-priority groups on the same side of the double bond. The (E)-isomer (from the German entgegen, meaning "opposite") has the higher-priority groups on opposite sides of the double bond.

Table 1: E/Z Isomers of this compound

IsomerConfiguration of Higher Priority GroupsStructure
(Z)-2-Methyl-5-nitro-2-pentene Same side(Z)-2-Methyl-5-nitro-2-pentene structure
(E)-2-Methyl-5-nitro-2-pentene Opposite sides(E)-2-Methyl-5-nitro-2-pentene structure

The stereochemical outcome of the synthesis of this compound can be controlled to favor either the (E) or (Z) isomer by carefully selecting the reaction conditions, such as solvent and temperature. scispace.comscielo.brresearchgate.net

Stereoselectivity in Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to addition reactions, where the π-bond is broken and two new σ-bonds are formed. The stereoselectivity of these reactions refers to the preferential formation of one stereoisomer over another. This is largely influenced by the mechanism of the reaction and the steric and electronic properties of the reactants. masterorganicchemistry.commasterorganicchemistry.commsu.edumsu.edu

A common reaction for nitroalkenes is the Michael addition, a conjugate addition of a nucleophile. The stereochemical outcome of such an addition to this compound would depend on the face of the double bond (top or bottom) that the nucleophile attacks. This can lead to the formation of new stereocenters.

While specific studies on this compound are not prevalent, research on the closely related compound, (E)-2-nitro-2-pentene, provides valuable insights. The Michael addition of thiophenol to (E)-2-nitro-2-pentene has been shown to be stereoselective. scispace.comscielo.brresearchgate.net The addition of the nucleophile can occur in two ways relative to the existing substituents, leading to syn or anti products.

Diastereoselectivity in Reactions Leading to New Chiral Centers

When an addition reaction to the double bond of this compound creates a new chiral center in a molecule that already contains one or more chiral centers, the resulting stereoisomers are diastereomers. Diastereoselectivity is the preferential formation of one diastereomer over the others.

In the context of the Michael addition of thiophenol to the analogous (E)-2-nitro-2-pentene, the reaction proceeds with notable diastereoselectivity. The addition of the thiophenol creates two new chiral centers. The relative configuration of these centers determines whether the product is the syn or the anti diastereomer.

Studies have shown that the reaction of (E)-2-nitro-2-pentene with thiophenol in an aqueous medium yields a mixture of the anti and syn addition products with a preference for the anti isomer. scispace.comscielo.brresearchgate.net

Table 2: Diastereoselectivity in the Michael Addition of Thiophenol to Nitroalkenes

NitroalkeneNucleophileReaction ConditionsDiastereomeric Ratio (anti:syn)Reference
(E)-2-nitro-2-penteneThiophenolAqueous NaHCO380:20 scispace.comresearchgate.net
(E)-1-phenyl-2-nitropropeneThiophenolAqueous NaHCO3, pH 7-1070:30 scispace.com

The observed diastereoselectivity can be attributed to the transition state geometry. The approaching nucleophile attacks the double bond from the less sterically hindered face. The conformation of the intermediate nitronate ion also plays a crucial role in determining the final stereochemical outcome upon protonation. The preference for the anti product in the case of (E)-2-nitro-2-pentene suggests a transition state that minimizes steric interactions between the incoming nucleophile and the substituents on the alkene. scispace.comscielo.brresearchgate.net For this compound, the additional methyl group at the C2 position would be expected to exert a significant steric influence on the facial selectivity of nucleophilic attack, potentially altering the diastereomeric ratio compared to its less substituted analogue.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 5 Nitro 2 Pentene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Methyl-5-nitro-2-pentene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton, particularly the electron-withdrawing nitro group and the electron-donating alkyl groups around the double bond.

Based on the analysis of similar aliphatic nitro compounds and substituted alkenes, the following proton signals are anticipated. The integration of these signals would correspond to the number of protons in each set (3H, 2H, 2H, 3H, 3H).

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
-CH₃ (C1)~1.7Singlet-
=C(CH₃)- (on C2)~1.6Singlet-
=CH- (H3)~5.4Triplet~7.0
-CH₂- (C4)~2.5Quartet~7.0
-CH₂- (C5)~4.4Triplet~7.0

Disclaimer: These are predicted values based on analogous structures and general NMR principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The proton-decoupled ¹³C NMR spectrum of this compound would provide information on the number of unique carbon environments and their electronic nature. The presence of the double bond and the nitro group will significantly influence the chemical shifts.

The predicted chemical shifts for each carbon atom are summarized in the table below. These predictions are based on typical values for substituted alkenes and aliphatic nitro compounds masterorganicchemistry.comoregonstate.edu.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (-CH₃)~25
C2 (=C(CH₃)₂)~135
C3 (=CH-)~125
C4 (-CH₂-)~30
C5 (-CH₂NO₂)~75
-CH₃ (on C2)~20

Disclaimer: These are predicted values based on analogous structures and general NMR principles.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from ¹H and ¹³C NMR spectra and to establish the connectivity of the molecule, a suite of 2D NMR experiments would be invaluable uobasrah.edu.iq.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, a cross-peak would be expected between the protons on C3 and C4, and between the protons on C4 and C5, confirming the pentene chain's connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the proton signals to their corresponding carbon signals, for example, the proton at ~5.4 ppm to the carbon at ~125 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds apart. This would be crucial for identifying the quaternary carbon (C2) and confirming the placement of the methyl groups and the nitropropyl chain. For instance, the protons of the methyl groups on C2 would show correlations to C2 and C3.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound (C₆H₁₁NO₂) is 129.16 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 129. The fragmentation pattern would be influenced by the stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for nitroalkanes involve the loss of the nitro group (NO₂) or a nitro-containing fragment. The fragmentation of the alkene chain would also contribute to the spectrum pressbooks.pubuni-saarland.de.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
129[M]⁺
114[M - CH₃]⁺
83[M - NO₂]⁺
69[C₅H₉]⁺
41[C₃H₅]⁺ (Allyl cation)

Disclaimer: These are predicted fragmentation patterns based on the analysis of related nitroalkanes and alkenes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the C-H bonds.

The most prominent and diagnostic peaks would be the asymmetric and symmetric stretches of the nitro group. The C=C stretch of the alkene and the various C-H stretches and bends would also be present libretexts.org.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Nitro group (N-O asymmetric stretch)1550-1530Strong
Nitro group (N-O symmetric stretch)1380-1360Strong
Alkene (C=C stretch)1670-1660Medium
Alkene (=C-H stretch)3040-3010Medium
Alkyl (C-H stretch)2975-2850Strong
Alkyl (C-H bend)1465-1375Medium

Disclaimer: These are predicted absorption ranges based on characteristic IR frequencies for the respective functional groups.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for determining the purity of a compound and for separating isomers. For this compound, a reversed-phase HPLC method would likely be employed for purity assessment.

A typical reversed-phase HPLC setup would utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The retention time of the compound would depend on its polarity; given the presence of the polar nitro group, the retention time would be moderate. Isocratic or gradient elution could be used to optimize the separation and achieve a sharp, symmetrical peak, indicating a pure compound. HPLC could also potentially be used to separate the E and Z isomers of this compound if they were both present in a sample, as they would likely have slightly different polarities and thus different retention times sielc.comresearchgate.netresearchgate.net.

X-ray Crystallography for Solid-State Structural Determination (if crystalline derivatives are obtained)

The definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state is achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of a compound. For a molecule like this compound, which is a liquid at room temperature, obtaining a crystalline derivative is a prerequisite for such analysis.

The process would involve the synthesis of a suitable solid derivative of this compound. This could potentially be achieved through various chemical reactions, such as the addition of a reagent across the double bond or substitution reactions involving the nitro group, leading to a product that readily forms high-quality crystals. The formation of a crystalline derivative is a critical and often challenging step.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. From this electron density map, the precise positions of the individual atoms can be determined, revealing the molecule's solid-state conformation.

A hypothetical crystallographic analysis of a derivative of this compound would yield a set of crystallographic parameters that describe the unit cell, which is the basic repeating unit of the crystal. These parameters are summarized in the table below, illustrating the type of data that would be generated.

Crystallographic ParameterDescriptionHypothetical Value Range/Example
Crystal SystemThe symmetry of the unit cell (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe set of symmetry operations applicable to the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 10-15 Å, b = 5-10 Å, c = 15-20 Å
α, β, γ (°)The angles between the unit cell axes.α = 90°, β = 90-110°, γ = 90°
Volume (ų)The volume of the unit cell.1500-2000 ų
ZThe number of molecules in the unit cell.4
Density (calculated) (g/cm³)The calculated density of the crystal.1.2-1.4 g/cm³
R-factor (%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5%

Furthermore, the analysis would provide a detailed list of atomic coordinates, from which precise intramolecular distances and angles can be calculated. This would allow for a thorough examination of the molecular geometry, including the conformation of the pentene chain and the orientation of the nitro and methyl groups. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal packing would also be identified and characterized. This information is invaluable for understanding the solid-state behavior of the compound and can be correlated with its other spectroscopic and physical properties.

Theoretical and Computational Studies of 2 Methyl 5 Nitro 2 Pentene

Quantum Chemical Calculations of Electronic Structure and Energetics

There is no published research detailing the quantum chemical calculations of the electronic structure and energetics of 2-Methyl-5-nitro-2-pentene. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies (HOMO, LUMO), electron density distribution, and thermodynamic parameters (enthalpy of formation, Gibbs free energy).

Computational Modeling of Reaction Mechanisms and Transition States

No computational models of reaction mechanisms and transition states involving this compound have been reported in the scientific literature. This type of investigation would be crucial for understanding its reactivity, for instance, in addition reactions at the carbon-carbon double bond or reactions involving the nitro group.

Conformational Analysis and Prediction of Stereochemical Outcomes

A conformational analysis of this compound, which would involve mapping its potential energy surface to identify stable conformers and the energy barriers between them, has not been documented. Similarly, there are no computational studies predicting the stereochemical outcomes of reactions involving this compound.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling (excluding biological activity)

No quantitative structure-reactivity relationship (QSAR) models have been developed for this compound with a focus on its chemical reactivity. QSAR studies for reactivity would correlate structural or quantum chemical descriptors with experimentally determined reaction rates or equilibrium constants for a series of related compounds.

Applications of 2 Methyl 5 Nitro 2 Pentene As a Synthetic Intermediate

Precursor in the Synthesis of Saturated Aliphatic Nitro Compounds

The carbon-carbon double bond in 2-methyl-5-nitro-2-pentene is susceptible to reduction, which would convert it into the corresponding saturated aliphatic nitro compound, 2-methyl-5-nitropentane. This transformation can be achieved through various catalytic hydrogenation methods.

Table 1: Hypothetical Reduction of this compound

ReactantReagent/CatalystProduct
This compoundH₂, Pd/C2-Methyl-5-nitropentane
This compoundNaBH₄, CoCl₂2-Methyl-5-nitropentane

This table represents a hypothetical reaction based on the general reactivity of nitroalkenes. Specific experimental conditions for this compound are not widely reported.

The resulting saturated nitroalkane, 2-methyl-5-nitropentane, can serve as a valuable intermediate itself. The nitro group can be further transformed into other functional groups, such as an amino group through reduction, or it can be used in C-C bond-forming reactions like the Henry reaction.

Building Block for Nitrogen-Containing Heterocyclic Systems

Nitroalkenes are well-known precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The activated double bond and the nitro group can participate in cycloaddition reactions or multi-step condensation and cyclization sequences. For instance, this compound could theoretically be utilized in [4+2] or [3+2] cycloaddition reactions to form six or five-membered rings, respectively.

One potential application is in the synthesis of pyrrolidine (B122466) derivatives through the reaction of the nitroalkene with a suitable 1,3-dipole. Another possibility involves the reduction of the nitro group to an amine, followed by intramolecular reactions if another functional group is present or introduced into the molecule. However, specific examples detailing the use of this compound for the synthesis of heterocyclic systems are not prominently featured in the available literature.

Role in the Construction of Complex Organic Molecules

There is evidence of this compound being used as an intermediate in the total synthesis of more complex organic molecules. Its bifunctional nature, possessing both a reactive double bond and a versatile nitro group, allows for its incorporation into larger molecular scaffolds. The strategic placement of the methyl group and the nitro group can influence the stereochemistry and reactivity in subsequent synthetic steps.

For example, the double bond can undergo conjugate addition reactions with various nucleophiles, thereby extending the carbon chain and introducing new functionalities. The nitro group can then be carried through several steps before being transformed at a later stage of the synthesis. While the specific instances of its use are not widespread, its potential as a building block in multi-step syntheses is recognized by synthetic chemists.

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic and Stereoselective Synthetic Methods

The synthesis of nitroalkenes and their subsequent reactions are cornerstones of modern organic chemistry, providing access to a wide array of valuable molecules. mdpi.comnih.govnih.gov Future research will undoubtedly focus on creating more sophisticated catalytic systems to control the reactivity and stereoselectivity of reactions involving 2-Methyl-5-nitro-2-pentene.

A significant area of development lies in asymmetric organocatalysis . mdpi.comnih.gov While significant progress has been made in the asymmetric conjugate addition to nitroalkenes, the development of new chiral organocatalysts that are more efficient, robust, and offer higher stereoselectivity remains a key objective. mdpi.comnih.gov For instance, the design of novel bifunctional organocatalysts, which can activate both the nitroalkene and the nucleophile through hydrogen bonding or other non-covalent interactions, could lead to unprecedented levels of stereocontrol in Michael additions. mdpi.com The exploration of novel catalyst scaffolds, beyond the well-established cinchona alkaloids and prolinol derivatives, is crucial for expanding the scope and efficiency of these transformations. mdpi.comnih.gov

Furthermore, the development of metal-based catalysts continues to be a promising avenue. While organocatalysis has gained prominence, transition metal catalysis offers unique modes of reactivity. nih.gov Future work could involve designing chiral transition metal complexes for the enantioselective reduction of the double bond in this compound, leading to valuable chiral nitroalkanes. nih.gov Additionally, exploring tandem catalytic processes, where a single catalyst or a combination of catalysts promotes multiple transformations in a single pot, will be a key area of research. univaq.it

The table below summarizes some of the key catalytic approaches that could be further developed for reactions involving nitroalkenes like this compound.

Catalyst TypeReaction TypePotential Advantages
Chiral Organocatalysts Asymmetric Michael AdditionLow toxicity, readily available, high stereoselectivity. mdpi.comnih.gov
Bifunctional Catalysts Conjugate AdditionEnhanced reactivity and stereocontrol through dual activation. mdpi.com
Transition Metal Complexes Enantioselective ReductionHigh turnover numbers, unique reactivity pathways. nih.gov
N-Heterocyclic Carbenes (NHCs) Acyl Anion/Homoenolate ReactionsVersatile for C-C bond formation, umpolung reactivity. wiley.com

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. msuniv.ac.inigitsarang.ac.inpageplace.de Future research on this compound will be heavily geared towards developing more environmentally benign synthetic methods.

A primary focus will be the use of renewable feedstocks and greener solvents . msuniv.ac.inigitsarang.ac.in Investigating the synthesis of this compound from bio-based starting materials would be a significant step towards sustainability. Moreover, replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical carbon dioxide is a key goal. msuniv.ac.inresearchgate.net While challenging due to the often-low solubility of organic substrates, the development of catalytic systems that function efficiently in these media is a critical area of research. researchgate.net

Atom economy is another central tenet of green chemistry. igitsarang.ac.in Future synthetic methods should aim to maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste. This can be achieved through the design of addition reactions and tandem processes that avoid the use of stoichiometric reagents and protecting groups. igitsarang.ac.indokumen.pub

Energy efficiency is also a crucial consideration. igitsarang.ac.in The development of catalytic systems that operate under milder reaction conditions, such as ambient temperature and pressure, will reduce the energy consumption of synthetic processes. The use of alternative energy sources like microwave irradiation or sonochemistry could also offer more energy-efficient pathways. msuniv.ac.in

The following table outlines key green chemistry principles and their potential application in the context of this compound synthesis and reactions.

Green Chemistry PrincipleApplication to this compound
Prevention of Waste Designing high-yield, high-selectivity reactions to minimize byproducts. igitsarang.ac.in
Atom Economy Utilizing addition reactions and catalytic cycles to maximize atom incorporation. igitsarang.ac.in
Use of Renewable Feedstocks Exploring bio-based routes for the synthesis of the nitroalkene. igitsarang.ac.in
Use of Safer Solvents Developing reactions in water, ionic liquids, or supercritical fluids. msuniv.ac.inresearchgate.net
Energy Efficiency Employing catalysts that function at ambient temperature and pressure. igitsarang.ac.in
Catalysis Prioritizing catalytic methods over stoichiometric reagents. msuniv.ac.in

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly desirable for their efficiency and convergence. acs.org The electrophilic nature of this compound makes it an excellent candidate for incorporation into novel MCRs.

Future research will likely focus on designing new MCRs that utilize this compound as a key building block. For example, a reaction involving an aldehyde, an amine, and this compound could potentially lead to the rapid assembly of complex, highly functionalized nitrogen-containing heterocycles. The development of catalytic systems that can orchestrate these complex transformations with high chemo-, regio-, and stereoselectivity will be a significant challenge and a major area of investigation.

Tandem or cascade reactions, where the product of one reaction immediately participates in a subsequent transformation, also offer powerful strategies for increasing molecular complexity in a single operation. researchgate.net For instance, a Michael addition to this compound could be followed by an intramolecular cyclization, leading to the formation of cyclic nitro compounds. The design of substrates and catalysts that facilitate such sequential reactions will be a key focus of future research. univaq.it

Design of Functional Materials Incorporating Nitroalkene Motifs

The unique electronic and chemical properties of the nitroalkene group suggest that incorporating motifs derived from this compound into larger molecular architectures could lead to the development of novel functional materials.

One promising area is the synthesis of polymers containing the nitroalkene functionality. The nitro group can be readily transformed into other functional groups, such as amines, which could then be used for cross-linking or further functionalization of the polymer. nih.gov These polymers could have applications in areas such as drug delivery, coatings, and advanced adhesives.

Furthermore, the electron-accepting nature of the nitroalkene could be exploited in the design of organic electronic materials . By incorporating this motif into conjugated systems, it may be possible to tune the electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

The development of biologically active molecules also represents a significant opportunity. The nitro group is a known pharmacophore in some drugs, and the products derived from the reactions of this compound, such as γ-nitro ketones and their derivatives, are valuable precursors for the synthesis of biologically active compounds, including amino acids and alkaloids. mdpi.comscispace.com Future research could focus on the targeted synthesis of novel compounds with potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Methyl-5-nitro-2-pentene, and how can purity be ensured?

  • Methodological Answer : Synthesis involves nitration of the pentene precursor under controlled acidic conditions. Purification via fractional distillation (boiling point data for analogous compounds in suggests ~139–161°C ranges) or column chromatography (silica gel, non-polar solvent systems) is recommended. Ensure purity ≥95% by coupling with characterization techniques like GC-MS and NMR. Journals such as the Beilstein Journal of Organic Chemistry mandate detailed experimental steps, including solvent choices, reaction times, and yields, to enable reproducibility .

Q. Which spectroscopic techniques are most effective for elucidating the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify nitro group vibrations (asymmetric stretch ~1520 cm⁻¹, symmetric stretch ~1350 cm⁻¹) using solvent systems like CCl₄ ( ).
  • NMR : ¹H NMR resolves alkene proton splitting patterns (δ 5.0–6.0 ppm) and methyl group environments (δ 1.0–1.5 ppm). ¹³C NMR confirms nitro-substituted carbon shifts (δ 70–90 ppm).
  • MS : Electron ionization MS provides molecular ion peaks (m/z ~129 for C₆H₁₁NO₂) and fragmentation patterns. Reference NIST spectral databases for validation .

Advanced Research Questions

Q. How can discrepancies in enthalpy of reaction (ΔrH°) values for this compound isomerization, obtained via different methods, be resolved?

  • Methodological Answer : Cross-validate liquid-phase (e.g., equilibrium constant method, ΔrH° = 4.73 ± 0.63 kJ/mol) and gas-phase (e.g., calorimetry, ΔrH° = 6.07 ± 0.88 kJ/mol) data ( ). Apply incremental calculation methods ( ) to account for phase-specific interactions (e.g., solvent effects, vapor pressure). Statistical error propagation and benchmarking against historical studies (e.g., Kilpatrick et al., 1946) improve reliability .

Q. What experimental design considerations are critical when studying the isomerization kinetics of this compound under varying catalytic conditions?

  • Methodological Answer :

  • Temperature Control : Gas-phase studies require precise thermostats (e.g., 503 K in ).
  • Catalyst Screening : Test acidic (e.g., H₂SO₄) vs. metallic catalysts (e.g., Pt/Al₂O₃) to optimize isomer ratios.
  • Kinetic Monitoring : Use in-situ GC sampling at timed intervals to track reactant depletion. Apply Arrhenius equations to derive activation energies. Phase-change data (e.g., ΔvapH° = 7.05 kcal/mol in ) informs solvent selection to avoid vaporization artifacts .

Q. What documentation standards are critical for replicating studies on this compound’s reactivity?

  • Methodological Answer : Follow journal guidelines ( ) to include:

  • Synthetic Protocols : Stepwise reagent quantities, purification steps, and equipment calibration (e.g., NIST-traceable thermometers).
  • Data Archiving : Submit raw chromatograms, spectral scans, and kinetic curves as Supplementary Information.
  • Ethical Compliance : Anonymize sensitive data while adhering to open-data initiatives () for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.